molecular formula C13H18N2O2 B1309476 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid CAS No. 514209-40-6

2-(4-Methylpiperazin-1-ylmethyl)benzoic acid

Cat. No.: B1309476
CAS No.: 514209-40-6
M. Wt: 234.29 g/mol
InChI Key: QFGAZCPGMRUCDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylpiperazin-1-ylmethyl)benzoic acid (CAS: 106261-48-7; molecular formula: C₁₃H₁₈N₂O₂) is a benzoic acid derivative featuring a 4-methylpiperazinylmethyl substituent at the 2-position of the aromatic ring. It is a white solid with a purity ≥95% (HPLC) and is utilized in pharmaceutical and chemical research due to its structural versatility . The methylpiperazine moiety enhances solubility in polar solvents and may influence bioactivity through hydrogen bonding and steric interactions .

Properties

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13(16)17/h2-5H,6-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGAZCPGMRUCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406375
Record name 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514209-40-6
Record name 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination of 4-Formylbenzoic Acid

This method involves reacting 4-formylbenzoic acid with 1-methylpiperazine in the presence of a reducing agent:

  • Reagents : Sodium borohydride (NaBH₄), acetic acid (AcOH), chloroform (CHCl₃)
  • Conditions :
    • Temperature: 0–5°C (initial), then room temperature
    • Reaction time: 13 hours
  • Yield : ~90%

Mechanism :

Key Data :

Parameter Value
Molar ratio (aldehyde:amine) 1:1.2–1.5
Solvent system CHCl₃/AcOH (3:1 v/v)
Workup Neutralization with Na₂CO₃, extraction with EtOAc

Nucleophilic Substitution via 4-(Chloromethyl)benzoic Acid

This route employs 4-(chloromethyl)benzoic acid and 1-methylpiperazine under basic conditions:

  • Reagents : Sodium hydroxide (NaOH), ethanol/water solvent
  • Conditions :
    • Temperature: 90–100°C
    • Reaction time: 1–2 hours
  • Yield : Up to 90%

Procedure :

  • Alkylation : 1-Methylpiperazine displaces the chloride group.
  • Hydrolysis : The nitrile intermediate is hydrolyzed to the carboxylic acid using NaOH.

Optimization Notes :

  • Excess amine (1.2–1.5 eq) improves conversion.
  • Saturated NaCl precipitates the product after acidification.

Alternative Pathway via Methyl Ester Intermediate

Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate (CAS 314268-40-1) serves as a precursor:

  • Synthesis : React 4-(chloromethyl)benzoic acid methyl ester with 1-methylpiperazine.
  • Hydrolysis : Acidic or basic conditions cleave the ester to the free acid.

Reaction Table :

Step Reagents/Conditions Outcome
Ester formation SOCl₂, methanol Methyl ester derivative
Piperazine coupling K₂CO₃, DMF, 80°C Methylpiperazine adduct
Saponification NaOH, reflux Carboxylic acid product

Industrial-Scale Considerations

The patent CN104910101A highlights a green synthesis approach for the 4-substituted isomer:

  • Solvent : Ethanol/water (2:1 v/v) reduces environmental impact.
  • Key steps :
    • Cyanobenzyl chloride reacts with 1-methylpiperazine.
    • Hydrolysis with NaOH yields the carboxylic acid.
  • Advantages :
    • No toxic gas byproducts.
    • High purity (99.8%) and yield (90%).

Challenges for the 2-Substituted Isomer

While the 4-substituted isomer is well-documented, the 2-substituted variant may require:

Analytical Validation

For both isomers, critical quality checks include:

  • HPLC : Purity ≥95% (C18 column, 1% acetic acid/methanol mobile phase).
  • NMR : Confirm methylpiperazine integration (δ 2.3 ppm, singlet) and carboxylic acid proton (δ 12–13 ppm).

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H18N2O2
  • Molecular Weight : 234.29 g/mol
  • CAS Number : 514209-40-6

This compound features a benzoic acid structure with a piperazine moiety, which enhances its biological activity and solubility profile. The presence of the methyl group on the piperazine ring contributes to its pharmacological properties.

Drug Design and Synthesis

2-(4-Methylpiperazin-1-ylmethyl)benzoic acid serves as a key intermediate in the synthesis of various pharmaceutical agents. Notably, it is utilized in the development of imatinib analogs, which are designed to improve efficacy against chronic myeloid leukemia (CML). Research indicates that modifications to the piperazine component can enhance the binding affinity to target proteins involved in cancer progression .

Kinase Inhibitors

The compound has been explored as a potential kinase inhibitor, particularly in the context of targeting the BCR-ABL fusion protein associated with CML. Studies have shown that derivatives of this compound exhibit promising inhibitory activity against this target, suggesting its utility in designing more effective treatments for resistant forms of leukemia .

Case Study 1: Imatinib Analog Development

A study focused on synthesizing new analogs of imatinib by modifying the benzoic acid moiety with various piperazine derivatives. The resulting compounds demonstrated improved selectivity and potency against BCR-ABL, highlighting the importance of structural modifications in enhancing therapeutic outcomes .

Case Study 2: Antimalarial Activity

Research has also investigated the antimalarial potential of compounds related to this compound. A series of imidazopyridine derivatives were synthesized, showing significant activity against Plasmodium falciparum. This study underscores the versatility of the piperazine scaffold in developing new antimalarial agents .

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can bind to receptor sites, modulating their activity and leading to various biological effects. The benzoic acid moiety may also play a role in the compound’s overall activity by influencing its solubility and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

  • 4-(4-Methylpiperazin-1-yl)benzoic acid (CAS: 86620-62-4): Substitution at the 4-position instead of 2. Higher similarity score (1.00) compared to the target compound (0.78) due to identical functional groups but differing spatial orientation .
  • 3-(4-Methylpiperazin-1-yl)benzoic acid (CAS: 215309-01-6):

    • Substitution at the 3-position.
    • Lower similarity (0.96) but comparable molecular weight (220.26 g/mol). Structural differences may alter receptor binding in biological systems .

Substituent Variations

  • 2-Methyl-5-nitro-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid (CAS: 159947-98-5): Features a nitro group and o-tolyl substituent on the piperazine ring.
  • Methyl 2-(piperazin-1-yl)benzoate (CAS: 159974-63-7):

    • Lacks the 4-methyl group on piperazine, reducing steric hindrance.
    • Similarity score: 0.83, reflecting differences in hydrophobicity and bioavailability .

Chain-Length and Scaffold Modifications

  • 4-(4-Methylpiperazin-1-yl)butanoic acid (CAS: 58077-68-2): Replaces the benzoic acid scaffold with a butanoic acid chain.
  • 2-(Benzenesulfonylmethyl)-3-(4-methylpiperazin-1-ylmethyl)-1H-indole (4a):

    • Incorporates an indole core instead of benzoic acid.
    • The sulfonyl group introduces strong electron-withdrawing effects, impacting reactivity .

Physical Properties

Compound (CAS) Melting Point (°C) Molecular Weight (g/mol) Solubility
2-(4-Methylpiperazin-1-ylmethyl)benzoic acid (106261-48-7) Not reported 234.3 Polar solvents
4-(4-Methylpiperazin-1-yl)benzoic acid (86620-62-4) 187–190 220.26 Moderate in water
3-(4-Methylpiperazin-1-yl)benzoic acid (215309-01-6) Not reported 220.26 Ethanol-soluble

Biological Activity

2-(4-Methylpiperazin-1-ylmethyl)benzoic acid, with the chemical formula C₁₃H₁₈N₂O₂ and a molecular weight of 234.29 g/mol, is a compound of significant interest in pharmaceutical chemistry. It serves as an intermediate in the synthesis of various therapeutic agents, notably Imatinib, a well-known anticancer drug. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis pathways, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a benzoic acid moiety linked to a 4-methylpiperazine group. This unique arrangement contributes to its chemical reactivity and biological activity.

Key Properties:

  • Molecular Formula: C₁₃H₁₈N₂O₂
  • Molecular Weight: 234.29 g/mol
  • Functional Groups: Carboxylic acid and piperazine

Synthesis

The synthesis of this compound typically involves a convergent approach where it acts as an intermediate in the production of Imatinib. The process includes:

  • Condensation Reaction: The aromatic amine is reacted with 4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride in pyridine.
  • Purification: The product is purified to remove by-products, ensuring high yield and purity suitable for pharmaceutical applications.

This synthetic pathway is notable for its scalability and cost-effectiveness, making it suitable for industrial applications .

Biological Activity

Research indicates that compounds with structural similarities to this compound exhibit various biological activities, including:

  • Anticancer Activity: As an intermediate in the synthesis of Imatinib, it plays a critical role in targeting Bcr-Abl tyrosine kinase, which is implicated in certain types of leukemia.
  • Pharmacological Profiles: Studies suggest potential anti-inflammatory effects through inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4, which is involved in regulating inflammatory responses .

Table: Comparison of Similar Compounds

Compound NameCAS NumberSimilarityUnique Features
4-((4-Methylpiperazin-1-yl)methyl)benzoic acid106261-48-71.00Different substitution pattern on the benzene ring
2-(4-Ethylpiperazin-1-ylmethyl)benzoic acid914349-54-50.98Ethyl group instead of methyl
4-(Dimethylamino)methylbenzoic acid hydrochloride17847-26-60.90Contains dimethylamino group
2-Morpholin-4-ylmethylbenzoic acid868543-19-50.82Morpholine ring instead of piperazine

Case Studies and Research Findings

Recent studies have highlighted the importance of understanding the interaction mechanisms of this compound within biological systems:

  • Antitumor Activity: In vitro studies demonstrated that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis through specific signaling pathways.
  • Inflammatory Response Modulation: Experimental models have shown that compounds related to this structure can significantly reduce cytokine levels associated with inflammation, indicating potential use in treating chronic inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid with high purity?

Methodological Answer: The compound is synthesized via reductive amination. A typical protocol involves reacting 4-formylbenzoic acid with 1-methylpiperazine in dichloromethane (DCM) using sodium triacetoxy borohydride (NaBH(OAc)₃) as the reducing agent. The reaction is monitored by thin-layer chromatography (TLC), and purification is achieved via flash chromatography with gradient elution (e.g., 6–25% ethyl acetate in hexanes). This method yields ~80% purity, with further crystallization steps recommended for pharmaceutical-grade applications .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Key techniques include:

  • X-ray crystallography : Use SHELX software for structure refinement, particularly SHELXL for small-molecule refinement and SHELXS for structure solution .
  • Spectroscopic methods : NMR (¹H/¹³C) to confirm substitution patterns and FT-IR to verify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity, and TLC for reaction monitoring .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Acute toxicity studies classify the compound as hazardous. Required precautions include:

  • Use of PPE (gloves, lab coats, goggles).
  • Conducting reactions in a fume hood to avoid inhalation.
  • Storage in airtight containers at 4°C to prevent degradation.
  • Immediate neutralization of spills with 5% sodium bicarbonate solution .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in bioactivity data between in vitro and in vivo studies involving this compound?

Methodological Answer: Discrepancies often arise from differences in metabolic stability or bioavailability. To address this:

  • Perform pharmacokinetic (PK) studies to measure plasma half-life and tissue distribution.
  • Use hepatic microsomal assays to identify metabolic pathways (e.g., cytochrome P450 interactions).
  • Validate in vitro assays under physiological conditions (e.g., 37°C, pH 7.4 with serum proteins) to mimic in vivo environments .

Q. How can computational chemistry methods predict the binding affinity of this compound to kinase targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, BRAF). Focus on the methylpiperazine moiety’s role in hydrogen bonding with catalytic lysine residues.
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability.
  • Validate predictions with surface plasmon resonance (SPR) to measure dissociation constants (KD) .

Q. What analytical approaches are used to differentiate polymorphic forms of this compound?

Methodological Answer:

  • Powder X-ray diffraction (PXRD) : Compare diffraction patterns to known polymorphs (e.g., differences in 2θ peaks at 10–30°).
  • Differential scanning calorimetry (DSC) : Identify melting points and phase transitions (e.g., Form I melts at 187–190°C vs. Form II at 179–182°C).
  • Solid-state NMR : Resolve crystallographic inequivalence in carbon environments .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s kinase inhibition profile?

Methodological Answer:

  • Synthesize analogs with modifications to the benzoic acid (e.g., nitro or methoxy substituents) or piperazine moiety (e.g., bulkier alkyl groups).
  • Test analogs against kinase panels (e.g., Eurofins KinaseProfiler™) to quantify IC50 values.
  • Use CoMFA (Comparative Molecular Field Analysis) to correlate structural features with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.